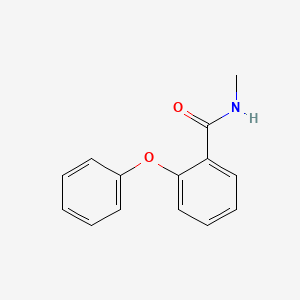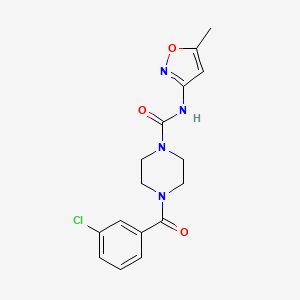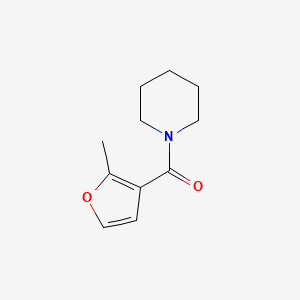
N-methyl-2-phenoxybenzamide
Vue d'ensemble
Description
N-methyl-2-phenoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 225.27 g/mol. This compound is also known as Bentazone, and it is a herbicide that is used to control weeds in various crops. However, in recent years, researchers have discovered that N-methyl-2-phenoxybenzamide has other potential uses in scientific research.
Mécanisme D'action
The mechanism of action of N-methyl-2-phenoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes. This inhibition can lead to changes in the metabolism of various compounds, including drugs and toxins.
Biochemical and Physiological Effects
N-methyl-2-phenoxybenzamide has been found to have various biochemical and physiological effects. For example, it has been shown to induce the expression of certain genes in liver cells. It has also been found to affect the activity of various enzymes involved in drug metabolism. Additionally, it has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-2-phenoxybenzamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the function of these enzymes and their role in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes or proteins. Additionally, it may not be suitable for use in certain experiments due to its potential toxicity.
Orientations Futures
There are several future directions for research involving N-methyl-2-phenoxybenzamide. One area of interest is the development of new herbicides and pesticides based on this compound. Additionally, researchers are investigating its potential use in treating various diseases, such as cancer and inflammation. Finally, there is ongoing research into the mechanism of action of this compound and its interactions with various enzymes and proteins.
Conclusion
N-methyl-2-phenoxybenzamide is a chemical compound that has potential applications in scientific research. Its ability to selectively inhibit certain enzymes makes it a useful tool in studying the function of these enzymes and their role in various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
N-methyl-2-phenoxybenzamide has various applications in scientific research. It has been found to be an effective tool in studying the function of certain proteins and enzymes. For example, it has been used to study the role of cytochrome P450 enzymes in drug metabolism. Additionally, it has been used to investigate the mechanism of action of certain herbicides and pesticides.
Propriétés
IUPAC Name |
N-methyl-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15-14(16)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXYWUGPBQZWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-phenoxybenzamide | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)


![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)
![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)
![N-[5-[2-(3-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7539831.png)


![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)

![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)